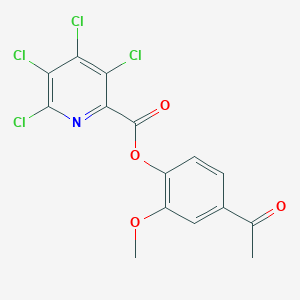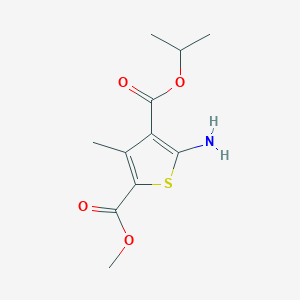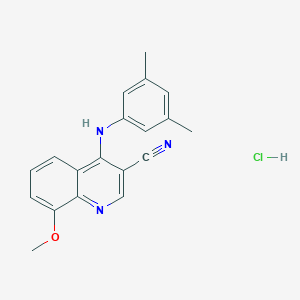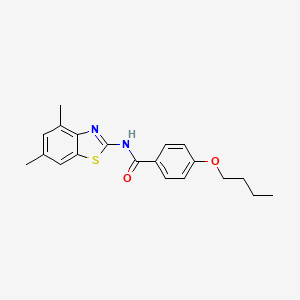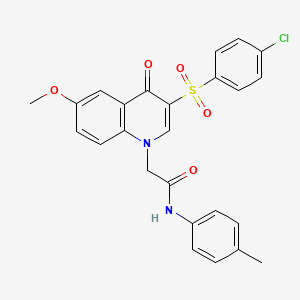![molecular formula C20H13ClF3NOS B2775790 N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-54-3](/img/structure/B2775790.png)
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique properties that make it an ideal candidate for research purposes.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its unique chemical structure. It can act as a precursor or an intermediate in the synthesis of various drugs. Its trifluoromethyl group is particularly of interest for creating compounds with enhanced metabolic stability and biological activity .
Material Science
In material science, the compound’s ability to interact with different substances due to its sulfanyl and benzamide groups makes it a candidate for creating novel materials. These materials could have potential applications in electronics, coatings, and as additives to improve the properties of polymers .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its reactive sites allow for selective transformations, making it valuable for constructing complex molecules. This is especially useful in synthesizing compounds with specific configurations for research purposes .
Catalysis
Due to its structural features, this compound may be used as a ligand in catalysis. It could potentially influence the reactivity and selectivity of metal catalysts in various chemical reactions, including those that are environmentally friendly .
Biological Studies
Researchers can use this compound to study protein interactions and enzyme activities. Its ability to bind to certain proteins can help in understanding biological pathways and in the design of inhibitors for therapeutic use .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in chromatography and spectrometry. Its distinct chemical signature allows for the precise detection and quantification of substances in complex mixtures .
Agricultural Chemistry
The compound’s chemical structure suggests potential use in developing pesticides or herbicides. Its synthesis and modification could lead to products that target specific pests or weeds without harming crops or the environment .
Environmental Science
Lastly, the compound could be investigated for its role in environmental science. It might be used to remove pollutants from water or soil, or as a model compound to study the environmental fate of similar organic chemicals .
Propiedades
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPGMJIAKKGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)
![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)

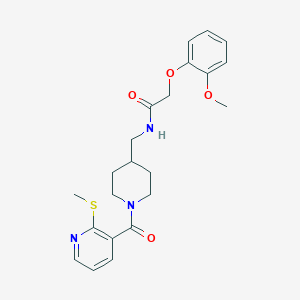
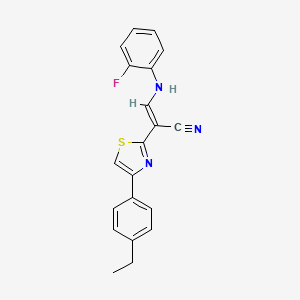
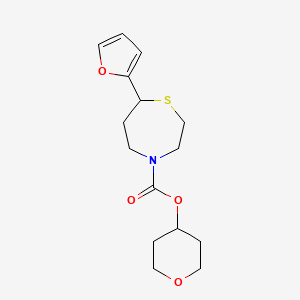
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)
![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)
![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)
